![molecular formula C10H10Cl2O2 B14393931 2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene CAS No. 89685-76-7](/img/structure/B14393931.png)
2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 4, and a prop-2-en-1-yloxy group attached via a methoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene typically involves the reaction of 2,4-dichlorophenol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually obtained in high purity through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the prop-2-en-1-yl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. The reactions are typically carried out in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the prop-2-en-1-yl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: Lacks the prop-2-en-1-yloxy group and has different reactivity and applications.
2,4-Dichloroanisole: Contains a methoxy group instead of the prop-2-en-1-yloxy group.
2,4-Dichlorobenzyl Alcohol: Has a hydroxymethyl group instead of the prop-2-en-1-yloxy group.
Uniqueness
2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Eigenschaften
CAS-Nummer |
89685-76-7 |
|---|---|
Molekularformel |
C10H10Cl2O2 |
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
2,4-dichloro-1-(prop-2-enoxymethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-5-13-7-14-10-4-3-8(11)6-9(10)12/h2-4,6H,1,5,7H2 |
InChI-Schlüssel |
WFKDZVUDSSXKCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCOC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


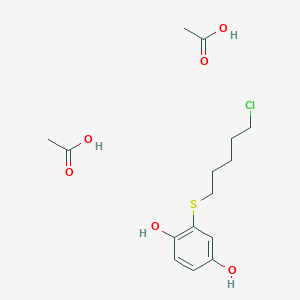
![5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14393852.png)
![2-[3-(Ethylamino)-3-oxopropyl]-1,1,1-trimethylhydrazin-1-ium](/img/structure/B14393855.png)
![Ethyl 2-cyano-2-[4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1,3-dithiolan-2-ylidene]acetate](/img/structure/B14393860.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)
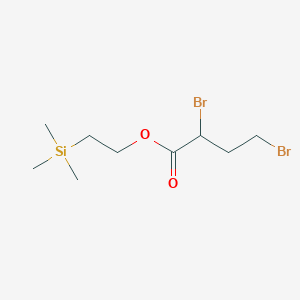

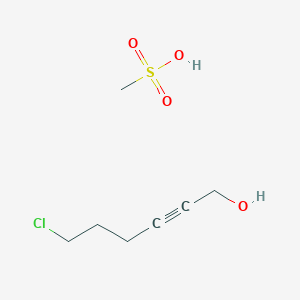

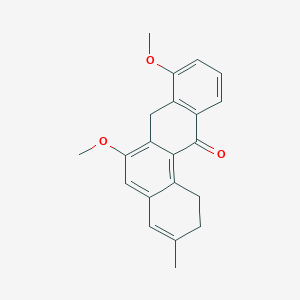


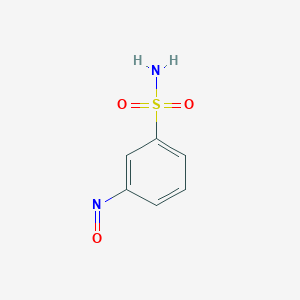
![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)
